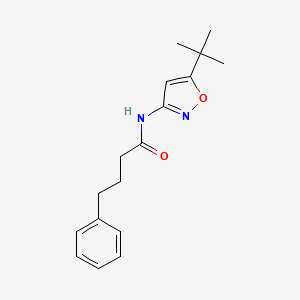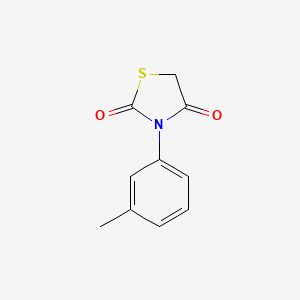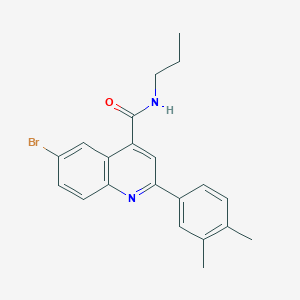![molecular formula C17H16Br2N2O3 B11114898 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide](/img/structure/B11114898.png)
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2-bromo-4-methylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of bromine and methoxy groups attached to a phenyl ring, which are linked through a methylene bridge to an acetohydrazide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N’~1~-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and 2-bromo-4-methylphenoxyacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the resulting product is purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
N’~1~-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
N’~1~-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of N’~1~-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
N’~1~-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE can be compared with other similar compounds, such as:
N’~1~-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE: This compound has a similar structure but contains additional functional groups that may confer different chemical and biological properties.
N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYBENZYLIDENE)-4-METHOXYBENZOHYDRAZIDE: This compound is another hydrazide derivative with similar structural features but different substituents on the phenyl rings.
The uniqueness of N’~1~-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE lies in its specific combination of bromine and methoxy groups, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C17H16Br2N2O3 |
|---|---|
Poids moléculaire |
456.1 g/mol |
Nom IUPAC |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-(2-bromo-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H16Br2N2O3/c1-11-3-5-16(13(18)7-11)24-10-17(22)21-20-9-12-4-6-15(23-2)14(19)8-12/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
Clé InChI |
QHGIMIYOVMYPAH-AWQFTUOYSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)Br)Br |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-3-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoic acid](/img/structure/B11114819.png)
![2,2-dimethyl-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11114825.png)




![(2E,5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11114859.png)
![N-(2-{2-[(E)-1-(2-Methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B11114862.png)
![methyl N-[{5-bromo-2-[(3-chloropropanoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B11114871.png)
![N-(3-chlorobenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11114878.png)
![2-[(4-chloro-2-methylphenyl)amino]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B11114891.png)


![4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11114905.png)
